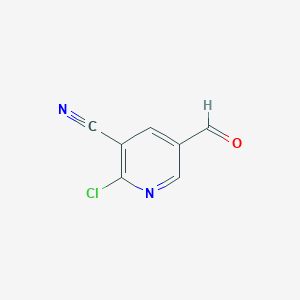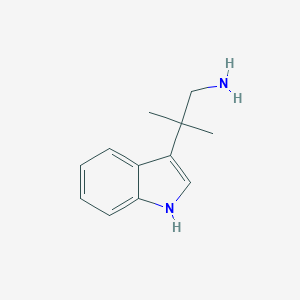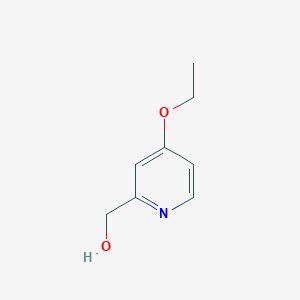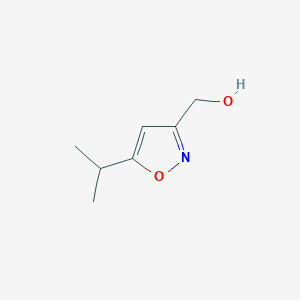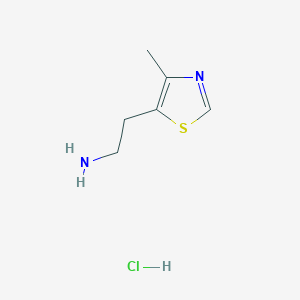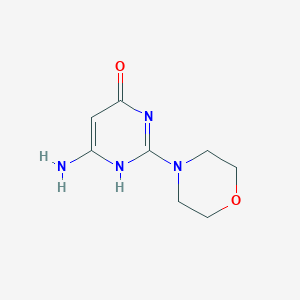
2-(2-氨基乙氧基)乙酸
描述
2-(2-Aminoethoxy)acetic acid is an organic compound with the molecular formula C6H13NO4. It is a derivative of acetic acid, featuring an aminoethoxy group attached to the acetic acid backbone. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
科学研究应用
2-(2-aminoethoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs for metabolic disorders.
Industry: The compound is used in the production of polymers and other industrial chemicals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-aminoethoxy)acetic acid typically involves multiple steps. One common method starts with 2-(2-chloroethoxy)ethanol, which reacts with dibenzylamine in the presence of potassium carbonate and sodium bromide in acetonitrile at 80°C for 24 hours to form an intermediate compound. This intermediate is then subjected to further reactions, including oxidation and hydrogenation, to yield the final product .
Industrial Production Methods: Industrial production of 2-(2-aminoethoxy)acetic acid follows similar synthetic routes but is optimized for large-scale production. The process involves safe and controllable reaction conditions, avoiding hazardous reagents like sodium hydride. The reactions are carried out under mild conditions to ensure high yield and purity, making the process suitable for industrial applications .
化学反应分析
Types of Reactions: 2-(2-aminoethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted aminoethoxy acetic acids and their derivatives .
作用机制
The mechanism of action of 2-(2-aminoethoxy)acetic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways .
相似化合物的比较
- 2-(2-aminoethoxy)ethanol
- 2-(2-(2-aminoethoxy)ethoxy)ethanol
- 2-(2-(2-aminoethoxy)ethoxy)acetic acid
Uniqueness: 2-(2-aminoethoxy)acetic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological interactions. Its versatility makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
2-(2-aminoethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-1-2-8-3-4(6)7/h1-3,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRLUBOJIGSVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457492 | |
| Record name | 2-(2-aminoethoxy)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10366-71-9 | |
| Record name | 2-Aminoethoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-aminoethoxy)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINOETHOXYACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VKE1SR1DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the flexibility of 2-(2-Aminoethoxy)acetic acid influence its interaction with mitochondrial processing peptidase (MPP)?
A1: Research suggests that the flexibility of AEA plays a crucial role in its interaction with MPP. When AEA was introduced into a synthetic peptide mimicking the extension peptide of malate dehydrogenase, specifically between the distal and proximal residues recognized by MPP, it enhanced the efficiency of substrate processing []. This finding indicates that the flexible nature of AEA likely allows the peptide to adopt a conformation optimal for recognition and cleavage by MPP.
Q2: What is the role of 2-(2-Aminoethoxy)acetic acid in the synthesis of Satsuma Lutai?
A2: AEA and its longer chain analog, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid, are key components in a novel solid-phase synthesis method for Satsuma Lutai, a biologically active peptide []. The process involves coupling these molecules to a peptide resin, contributing to a simplified procedure with a shorter synthesis cycle and higher product yield compared to traditional methods. This highlights the potential of AEA as a building block in peptide synthesis.
Q3: Can 2-(2-Aminoethoxy)acetic acid be utilized to modify peptides for antiviral applications?
A3: Yes, research suggests that incorporating AEA into antiviral peptides can enhance their effectiveness. Specifically, conjugating AEA to an antiviral peptide through a maleimide linker, potentially coupled to serum albumin, has been explored as a strategy to improve the lifespan and efficacy of fusion inhibitor peptides against viral infections []. This modification could lead to the development of more potent and longer-lasting antiviral therapies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






